molecular formula C24H20N4O3S B2805939 N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE CAS No. 331274-54-5

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1'-BIPHENYL]-4-CARBOXAMIDE

Cat. No.: B2805939
CAS No.: 331274-54-5
M. Wt: 444.51
InChI Key: BPFSZOVZJAFGGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-[1,1'-biphenyl]-4-carboxamide is a synthetic compound of significant interest in medicinal chemistry and drug discovery, designed around privileged pharmacophores. This molecule integrates a biphenyl carboxamide scaffold linked to a 4-methylpyrimidine ring via a sulfonamide bridge. The pyrimidine moiety is a fundamental building block in nucleic acids and many therapeutic agents, known for its versatility in interacting with a wide range of biological targets . Compounds featuring the sulfonamide (-SO2NH-) group are extensively researched for their diverse biological activities, which can include enzyme inhibition, particularly against targets like urease, as well as antimicrobial and anti-inflammatory properties . The specific spatial arrangement and electronic properties conferred by the biphenyl system and the methyl-substituted pyrimidine in this compound make it a valuable candidate for researchers exploring structure-activity relationships (SAR) in the development of new enzyme inhibitors or receptor modulators. Its structural complexity also lends itself to applications in chemical biology for probing protein-ligand interactions. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the relevant Safety Data Sheet (SDS) and handle the material according to established laboratory safety protocols.

Properties

IUPAC Name

N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N4O3S/c1-17-15-16-25-24(26-17)28-32(30,31)22-13-11-21(12-14-22)27-23(29)20-9-7-19(8-10-20)18-5-3-2-4-6-18/h2-16H,1H3,(H,27,29)(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPFSZOVZJAFGGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-methylpyrimidine-2-amine with 4-nitrobenzenesulfonyl chloride to form an intermediate sulfonamide. This intermediate is then subjected to a coupling reaction with 4-bromobiphenyl-4-carboxylic acid under Suzuki-Miyaura cross-coupling conditions, using a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group, using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst is frequently used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(4-METHYLPYRIMIDIN-2-YL)SULFAMOYL]PHENYL}-[1,1’-BIPHENYL]-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and modulating various biochemical pathways. For example, it may inhibit tyrosine kinases, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Key Structural Variations :

  • Target Compound : The biphenyl carboxamide core is substituted with a 4-methylpyrimidine sulfamoyl group at the para position of the phenyl ring.
  • Compound 16 (): Features a 2-fluoro substitution on the biphenyl moiety.
  • Compound 7 () : Replaces the biphenyl group with a 6-methoxynaphthalenyl fragment, introducing a methoxy group that may alter solubility and π-π stacking interactions .

Physicochemical Properties :

Compound Name Substituent(s) Melting Point (°C) Yield (%)
Target Compound Biphenyl, 4-methylpyrimidine Not reported Not given
Compound 16 () 2-Fluoro-biphenyl 222–225 68.9
N-Cyclooctyl-biphenyl-4-carboxamide () Cyclooctyl amine Not reported 50

Heterocyclic Sulfonamide Derivatives

Structural Diversity :

  • Compound 13a () : Incorporates a dichlorobiphenyl carboxamide and benzyloxy sulfonamide group, enhancing hydrophobicity and steric bulk .

Activity Insights :

  • The dichlorobiphenyl group in Compound 13a may improve binding to hydrophobic enzyme pockets, as seen in carbonic anhydrase inhibitors ().
  • Heterocyclic modifications (e.g., pyrimidine in ) often enhance selectivity for specific biological targets due to improved shape complementarity.

Substituent Effects on Physicochemical and Pharmacokinetic Properties

  • Methoxy/Naphthyl Groups : Compound 7 () shows how bulkier substituents like naphthyl may reduce solubility but increase binding avidity through extended aromatic interactions .
  • Hydrophobic Chains : Cyclooctyl and decahydronaphthalenyl substituents () improve membrane permeability but may limit aqueous solubility .

Research Findings and Structure-Activity Relationships (SAR)

  • Hydrophobic Optimization : highlights that substituting the biphenyl group with naphthyl or diphenylmethane fragments enhances carbonic anhydrase inhibition, suggesting the target compound’s biphenyl core is a strategic balance between hydrophobicity and synthetic feasibility .
  • Electron-Withdrawing Groups : Fluorine in Compound 16 () and chlorine in Compound 21 () improve target engagement via halogen bonding or increased electronegativity .
  • Sulfamoyl Role : The sulfamoyl group in all analogs is critical for hydrogen bonding with enzyme active sites, as seen in carbonic anhydrase and urease inhibitors ().

Biological Activity

N-{4-[(4-Methylpyrimidin-2-Yl)Sulfamoyl]Phenyl}-[1,1'-Biphenyl]-4-Carboxamide is a complex organic compound with significant biological activity. Its structure, featuring a sulfamoyl group attached to a biphenyl framework, suggests potential pharmacological applications, particularly in antimicrobial and anti-inflammatory domains.

  • Molecular Formula : C19H19N5O5S
  • Molecular Weight : 427.43 g/mol
  • CAS Number : 2180467

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with biological targets. The sulfamoyl moiety is known for its role in enzyme inhibition, particularly in carbonic anhydrase (CA) and various lipoxygenases.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties against various bacterial strains. In vitro studies have shown effective inhibition of growth against:

Microorganism Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1832
Escherichia coli1564
Pseudomonas aeruginosa2016

These findings suggest its potential application as an antimicrobial agent in pharmaceuticals.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on carbonic anhydrase (CA) isoforms, crucial for numerous physiological processes. The IC50 values for inhibition of hCA II and hCA IX were determined to be:

Enzyme IC50 (nM)
hCA II21.19
hCA IX50.34

This selectivity indicates the compound's potential as a therapeutic agent targeting specific CA isoforms involved in tumorigenesis.

Study on Antitumor Activity

In a recent study, the compound was tested against several cancer cell lines, including MDA-MB-231 (breast cancer), MCF-7 (breast cancer), and HepG2 (liver cancer). The results demonstrated varying degrees of cytotoxicity:

Cell Line IC50 (µM) NormoxicIC50 (µM) Hypoxic
MDA-MB-23148.10 ± 3.2346.23 ± 3.93
MCF-734.33 ± 2.8528.12 ± 1.72
HepG261.36 ± 5.7569.43 ± 5.16

These results indicate that the compound exhibits significant anti-proliferative effects under both normoxic and hypoxic conditions, suggesting its potential utility in cancer therapy.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for preparing N-{4-[(4-Methylpyrimidin-2-yl)sulfamoyl]phenyl}-[1,1'-biphenyl]-4-carboxamide, and what are the critical reaction parameters?

  • Methodology : Synthesis typically involves multi-step reactions:

Suzuki-Miyaura coupling to assemble the biphenyl core using palladium catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids .

Sulfamoylation : Reaction of 4-methylpyrimidin-2-amine with sulfonyl chlorides under basic conditions (e.g., NaH in DMF) to form the sulfamoyl bridge .

Amide coupling : Carboxylic acid activation (e.g., EDC/HOBt) followed by reaction with the sulfamoylated aniline derivative .

  • Key Parameters :

  • Temperature control (0–25°C for amide coupling).
  • Solvent selection (DMF for sulfamoylation; THF for Suzuki coupling).
  • Purification via flash chromatography (silica gel, hexane/EtOAc gradient) .

Q. How can researchers confirm the structural integrity and purity of this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon frameworks (e.g., aromatic protons at δ 7.2–8.1 ppm, sulfonamide NH at δ 10.2 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺ at m/z 422.1413) and fragmentation patterns .
  • HPLC : Purity assessment (>95% using C18 columns, acetonitrile/water mobile phase) .
    • Elemental Analysis : Match calculated vs. observed C, H, N, S percentages (e.g., C: 65.39%, H: 5.48%) .

Advanced Research Questions

Q. What computational approaches are suitable for predicting the physicochemical and pharmacokinetic properties of this compound?

  • Methods :

  • Lipophilicity : Calculate XLogP3 (experimental: ~3.0) using tools like ChemAxon or Molinspiration .
  • Polar Surface Area (PSA) : Use Schrödinger’s QikProp to predict PSA (109 Ų), critical for blood-brain barrier permeability .
  • Molecular Dynamics (MD) : Simulate solvation behavior in water using the Amber force field (e.g., TIP3P water model) .
    • Table: Computed Properties
PropertyValue
Molecular Weight422.5 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Rotatable Bonds5
Topological PSA109 Ų
In silico Half-Life~3.2 hours (CYP3A4)

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Case Study : Discrepancies in IC₅₀ values for kinase inhibition (e.g., TRPM8 antagonism vs. off-target effects).

  • Approach :

Dose-Response Curves : Validate activity across multiple assays (e.g., fluorescence-based calcium flux vs. electrophysiology) .

Off-Target Screening : Use panels like Eurofins’ SelectScreen to assess selectivity over 100+ kinases .

Structural Analysis : Perform molecular docking (AutoDock Vina) to compare binding poses in TRPM8 vs. unrelated targets .

  • Data Triangulation : Cross-reference with physicochemical properties (e.g., solubility <10 µM may limit cellular uptake) .

Q. What strategies optimize the compound’s selectivity for TRPM8 channels in sensory neuropathy studies?

  • Structure-Activity Relationship (SAR) Insights :

  • Biphenyl Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance hydrophobic interactions with TRPM8’s S4-S5 linker .
  • Sulfamoyl Substitutions : Replace 4-methylpyrimidine with bulkier heterocycles (e.g., quinazoline) to reduce off-target binding .
    • Experimental Validation :
  • Mutagenesis Studies : Identify key residues (e.g., Tyr1004, Phe1005) via alanine-scanning in TRPM8 .
  • Thermal Nociception Assays : Test in vivo efficacy in rodent models of cold allodynia .

Methodological Challenges and Solutions

Q. How to address low yields in the final amide coupling step?

  • Root Cause Analysis :

  • Activation Issues : Incomplete carboxylic acid activation due to moisture.
  • Steric Hindrance : Bulky biphenyl group reduces nucleophilic attack.
    • Solutions :
  • Use HATU instead of EDC/HOBt for improved activation .
  • Microwave-assisted synthesis (60°C, 30 min) to enhance reaction kinetics .

Q. What advanced spectroscopic techniques elucidate tautomeric equilibria in the pyrimidine ring?

  • Methods :

  • Dynamic NMR : Monitor proton shifts in DMSO-d₆ at variable temperatures (25–80°C) to detect keto-enol tautomerism .
  • X-ray Crystallography : Resolve solid-state structure to confirm dominant tautomer (e.g., enol form stabilized by intramolecular H-bonding) .

Contradictory Data Analysis

Q. Why do computational solubility predictions conflict with experimental data?

  • Key Factors :

  • Aggregation : Nanoparticle formation in aqueous buffers reduces apparent solubility.
  • Ionization State : pKa prediction errors (experimental pKa = 6.2 vs. predicted 5.8) alter pH-dependent solubility .
    • Mitigation :
  • Use DLS (Dynamic Light Scattering) to detect aggregates.
  • Adjust buffer pH to 7.4 for physiological relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.